molecular formula C7H13Br B12314538 1-(Bromomethyl)-1-ethylcyclobutane

1-(Bromomethyl)-1-ethylcyclobutane

Cat. No.: B12314538
M. Wt: 177.08 g/mol
InChI Key: DRMKRUZYXMRQRA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-ethylcyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds as follows:

    Reactants: 1-ethylcyclobutane, N-bromosuccinimide (NBS)

    Conditions: Light or radical initiator, solvent (e.g., carbon tetrachloride)

    Procedure: The reaction mixture is stirred under the specified conditions until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products:

    Substitution: Corresponding alcohols, amines, or thiols

    Elimination: Alkenes

    Oxidation: Alcohols, carboxylic acids

Scientific Research Applications

1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethylcyclobutane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromobutane: Similar in structure but lacks the cyclobutane ring.

    1-Bromo-2-methylpropane: Contains a bromomethyl group but with a different carbon skeleton.

    Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring.

Uniqueness: 1-(Bromomethyl)-1-ethylcyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to linear or aromatic brominated compounds. The presence of both a bromomethyl and an ethyl group on the cyclobutane ring provides additional versatility in chemical synthesis and applications.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-(bromomethyl)-1-ethylcyclobutane

InChI

InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3

InChI Key

DRMKRUZYXMRQRA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CBr

Origin of Product

United States

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